1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one
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Overview
Description
1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one is an organic compound characterized by the presence of trifluoromethyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one typically involves the reaction of trifluoromethyl ketones with amines under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-propanol with an appropriate amine, such as isopropylamine, in the presence of a catalyst . The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoromethyl and hydroxyl groups.
1,1,1-Trifluoro-3-phenyl-2-propanone: Another trifluoromethyl ketone with a phenyl group.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: A compound with a trifluoromethyl and phenyl group, known for its unique reactivity.
Uniqueness
1,1,1-Trifluoro-4-[(propan-2-yl)amino]but-3-en-2-one is unique due to the presence of both trifluoromethyl and amino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
127223-90-9 |
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Molecular Formula |
C7H10F3NO |
Molecular Weight |
181.16 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-(propan-2-ylamino)but-3-en-2-one |
InChI |
InChI=1S/C7H10F3NO/c1-5(2)11-4-3-6(12)7(8,9)10/h3-5,11H,1-2H3 |
InChI Key |
FQITUZRLEFKCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC=CC(=O)C(F)(F)F |
Origin of Product |
United States |
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